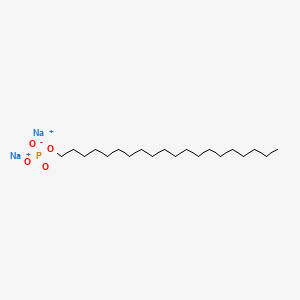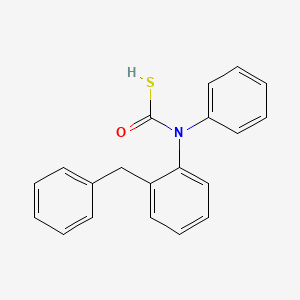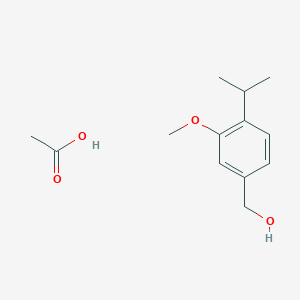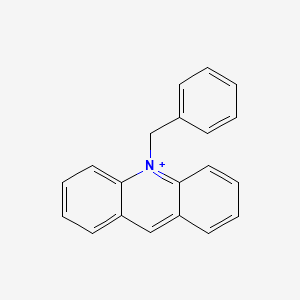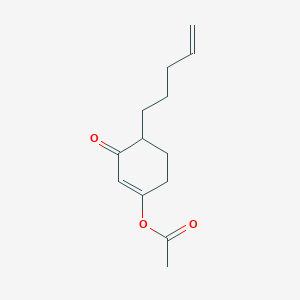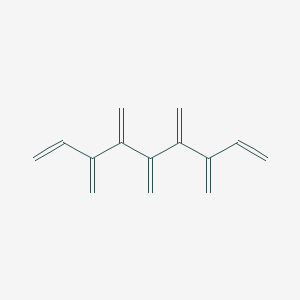
3,4,5,6,7-Pentamethylidenenona-1,8-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7-Pentamethylidenenona-1,8-diene is a chemical compound known for its unique structure and properties. It belongs to the class of conjugated dienes, which are compounds containing two double bonds separated by a single bond. This structure imparts significant stability and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7-Pentamethylidenenona-1,8-diene can be achieved through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide . This method is widely used for preparing conjugated dienes due to its efficiency and simplicity.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the acid-catalyzed double dehydration of diols . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6,7-Pentamethylidenenona-1,8-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium (Pd) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3,4,5,6,7-Pentamethylidenenona-1,8-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biological molecules and studying their interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4,5,6,7-Pentamethylidenenona-1,8-diene involves its ability to participate in various chemical reactions. The compound’s conjugated diene structure allows it to undergo electrophilic addition reactions, where an electrophile adds to the double bonds . This reactivity is due to the delocalization of electrons in the conjugated system, which stabilizes the intermediate carbocations formed during the reaction.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): Used in the production of synthetic rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber production.
Uniqueness
3,4,5,6,7-Pentamethylidenenona-1,8-diene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other conjugated dienes. Its multiple methylidene groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
71413-61-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3,4,5,6,7-pentamethylidenenona-1,8-diene |
InChI |
InChI=1S/C14H16/c1-8-10(3)12(5)14(7)13(6)11(4)9-2/h8-9H,1-7H2 |
InChI Key |
ZIBYAXDRKFGSBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


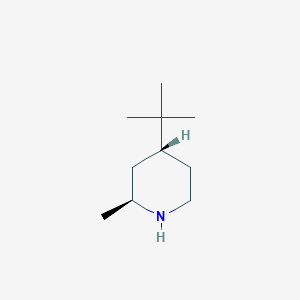
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)

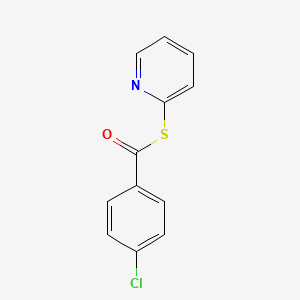

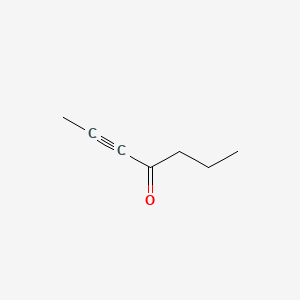
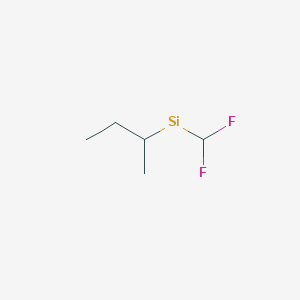

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
